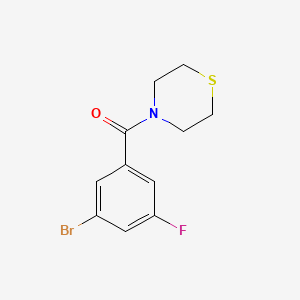
(3-Bromo-5-fluorophenyl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-5-fluorophenyl)(thiomorpholino)methanone: is an organic compound with the molecular formula C11H11BrFNOS and a molecular weight of 304.18 g/mol . This compound is characterized by the presence of a bromine atom at the 3rd position and a fluorine atom at the 5th position on a phenyl ring, which is further connected to a thiomorpholine moiety through a methanone group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-fluorophenyl)(thiomorpholino)methanone typically involves the reaction of 3-bromo-5-fluorobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under nitrogen, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Bromo-5-fluorophenyl)(thiomorpholino)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound are formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction Products: Thiols are the primary products of reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3-Bromo-5-fluorophenyl)(thiomorpholino)methanone is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of (3-Bromo-5-fluorophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The thiomorpholine moiety can interact with biological membranes, potentially affecting the compound’s distribution and activity within the body .
Vergleich Mit ähnlichen Verbindungen
- (3-Bromo-5-fluorophenyl)(morpholino)methanone
- (3-Bromo-5-fluorophenyl)(piperidino)methanone
- (3-Bromo-5-fluorophenyl)(pyrrolidino)methanone
Comparison: Compared to its analogs, (3-Bromo-5-fluorophenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C11H11BrFNOS |
|---|---|
Molekulargewicht |
304.18 g/mol |
IUPAC-Name |
(3-bromo-5-fluorophenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11BrFNOS/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2 |
InChI-Schlüssel |
SPNZONOZTARHBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1C(=O)C2=CC(=CC(=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1](/img/structure/B14034504.png)

![10,16-diiodo-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14034519.png)

![1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione](/img/structure/B14034533.png)
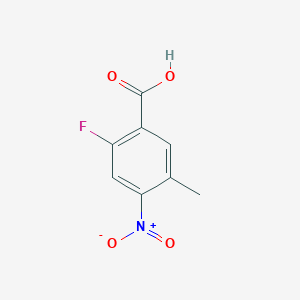
![Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14034544.png)
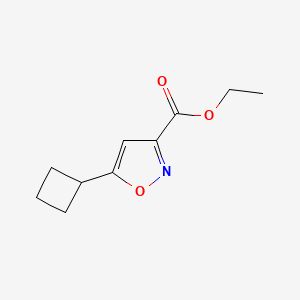
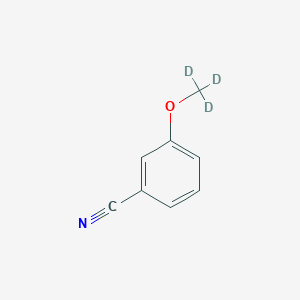
![Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate](/img/structure/B14034557.png)

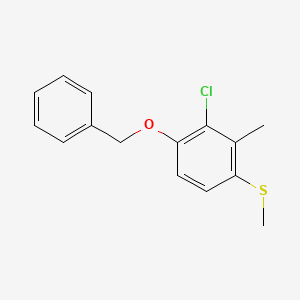
![tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)

